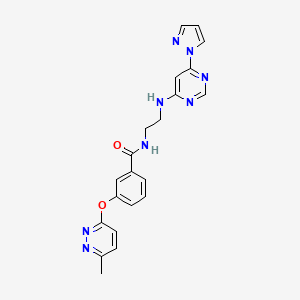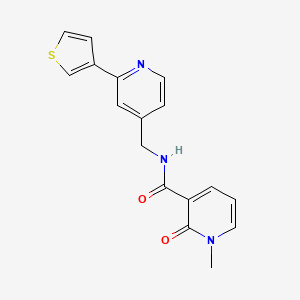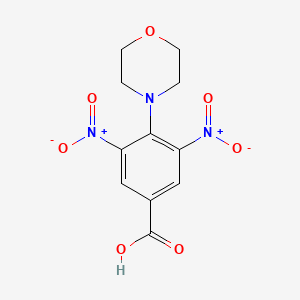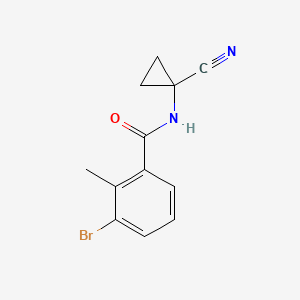
5-Cyanopicolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyanopicolinamide is a chemical compound used in laboratory settings and for the manufacture of other chemical compounds . Its molecular formula is C7H5N3O, and it has a molecular weight of 147.13 .
Physical And Chemical Properties Analysis
This compound is a solid substance under normal conditions . It has a boiling point of 379°C at 760 mmHg . Other physical and chemical properties such as solubility, specific gravity, refractive index, and pKa are not available in the search results.Aplicaciones Científicas De Investigación
1. Receptor Ligand Development
5-Cyanopicolinamide derivatives have shown promising results in the development of receptor ligands, particularly those targeting serotonin receptors. For example, a study by Fiorino et al. (2012) synthesized N'-cyanopicolinamidine derivatives linked to an arylpiperazine moiety. These compounds displayed high specificity and affinity towards serotoninergic receptors, with several molecules showing nanomolar and subnanomolar range affinity at the 5-HT(2A) receptor. This suggests potential applications in developing treatments for conditions influenced by serotonin receptors, such as depression or anxiety disorders (Fiorino et al., 2012).
2. Anticancer Agent Development
Research has also explored the use of this compound in the development of anticancer agents. Meng et al. (2021) synthesized a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, which exhibited potential as antitumor agents. These compounds showed inhibitory effects on the proliferation of human cancer cell lines at low micromolar concentrations, highlighting their potential use in cancer therapy (Meng et al., 2021).
3. Diagnostic Imaging in Melanoma
This compound derivatives have also been utilized in diagnostic imaging, particularly in melanoma. Feng et al. (2015) investigated 18F-5-Fluoro-N-(2-[diethylamino]ethyl)picolinamide (18F-5-FPN) as a potential molecular probe for melanoma diagnosis and staging. Their research found that 18F-5-FPN targeted melanin in vitro and in vivo with high affinity and favorable pharmacokinetics, suggesting its potential as an effective diagnostic tool for melanoma (Feng et al., 2015).
Safety and Hazards
5-Cyanopicolinamide is classified as having acute oral toxicity (Category 4), according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This means that it can be harmful if swallowed. No further information on its safety and hazards is available in the search results.
Propiedades
IUPAC Name |
5-cyanopyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c8-3-5-1-2-6(7(9)11)10-4-5/h1-2,4H,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIPIEOKQCFDRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65346-04-5 |
Source


|
| Record name | 5-cyanopyridine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-[(4-ethynylphenyl)methyl]prop-2-enamide](/img/structure/B2688859.png)

![N-heptan-2-yl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2688861.png)
![N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2688862.png)


![5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2688868.png)
![1-[(5-Bromopyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea](/img/structure/B2688869.png)
![1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2688874.png)

![N-(thiazol-2-yl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2688876.png)
![[2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B2688877.png)
